Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
Description
Table 1: Molecular Properties of Methyl 4-Hydroxytetrahydro-2H-Pyran-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂O₄ | |
| Molecular weight | 160.17 g/mol | |
| SMILES (unspecified) | COC(=O)C1CC(O)CCO1 | |
| SMILES ((2S,4S)) | C[C@@H]1CC@HCCOC1=O |
The molecular formula confirms the presence of seven carbon atoms, twelve hydrogens, and four oxygens, consistent with the ester and hydroxyl functional groups.
Properties
IUPAC Name |
methyl 4-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIHCJOGZUBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxytetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and lower production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.
Reduction: The ester group can be reduced to an alcohol, yielding 4-hydroxytetrahydro-2H-pyran-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Methyl 4-oxotetrahydro-2H-pyran-2-carboxylate.
Reduction: 4-Hydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate
Structural difference : Ethyl ester substituent instead of methyl.
Key data :
| Property | Ethyl 4-hydroxytetrahydro-2H-pyran-2-carboxylate | Methyl analog (inferred) |
|---|---|---|
| Molecular formula | $ \text{C}8\text{H}{14}\text{O}_4 $ | $ \text{C}7\text{H}{12}\text{O}_4 $ |
| Molecular weight | 174.19 g/mol | ~160 g/mol |
| Boiling point | 276.9°C (predicted) | Likely lower |
| Storage conditions | Room temperature or 2–8°C (conflicting reports) | Similar, but may vary |
| Hazards | H315 (skin irritation), H319 (eye irritation) | Comparable risks |
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Structural difference : Ketone (4-oxo) replaces hydroxyl (4-hydroxy).
Key distinctions :
- Reactivity : The ketone group is electron-withdrawing, enhancing susceptibility to nucleophilic attack compared to the hydroxyl group, which can participate in hydrogen bonding .
- Acidity : The hydroxyl group in the target compound contributes to higher acidity (pKa ~14.2) versus the neutral ketone .
- Applications : Ketones are often intermediates in oxidation-reduction cascades, whereas hydroxylated derivatives may serve as chiral building blocks in asymmetric synthesis .
Methyl tetrahydro-2H-pyran-4-carboxylate
Structural difference : Ester group at the 4-position instead of 2-position.
Impact of substitution :
- Conformational stability : The 4-carboxylate group may adopt an equatorial position in the chair conformation, reducing steric strain compared to axial 2-substituted analogs .
- Synthetic utility : Positional isomerism affects reactivity in ring-opening or functionalization reactions, with 4-substituted esters often showing distinct regioselectivity .
Methyl tetrahydro-2H-pyran-2-carboxylate
Structural difference : Lacks the 4-hydroxyl group.
Key differences :
- Polarity : Absence of the hydroxyl group reduces hydrophilicity and hydrogen-bonding capacity.
- Stability : The hydroxyl group in the target compound may increase susceptibility to oxidation or dehydration under acidic conditions .
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